(1-Phenyl-1H-imidazol-4-yl)methanol NMR spectral analysis
(1-Phenyl-1H-imidazol-4-yl)methanol NMR spectral analysis
An In-Depth Technical Guide to the NMR Spectral Analysis of (1-Phenyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Phenyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, which features a phenyl-substituted imidazole ring coupled with a hydroxymethyl group, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. The imidazole moiety is a well-known pharmacophore present in numerous pharmaceuticals, contributing to their therapeutic effects.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery, providing detailed information about molecular structure, connectivity, and dynamics at the atomic level.[1][2] For a molecule like (1-Phenyl-1H-imidazol-4-yl)methanol, a thorough NMR analysis is crucial for unambiguous structural confirmation, purity assessment, and as a foundational step for further chemical modifications and structure-activity relationship (SAR) studies.[3][4] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of (1-Phenyl-1H-imidazol-4-yl)methanol, grounded in established principles and comparative data from structurally related compounds.
Molecular Structure and Predicted Spectral Features
A detailed interpretation of the NMR spectra begins with a clear understanding of the molecule's structure and the distinct chemical environments of its constituent atoms.
Caption: Structure of (1-Phenyl-1H-imidazol-4-yl)methanol with atom numbering.
Experimental Protocol: NMR Data Acquisition
A standardized and reproducible protocol is essential for obtaining high-quality NMR data. The following represents a robust methodology for the analysis of (1-Phenyl-1H-imidazol-4-yl)methanol.
Caption: General workflow for NMR spectral analysis.
Causality in Experimental Choices:
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Solvent Selection: DMSO-d₆ is often a preferred solvent for this class of compounds due to its excellent solubilizing power. It also shifts the exchangeable -OH proton to a less crowded region of the spectrum, making it easier to identify. Chloroform-d (CDCl₃) is another common choice. The chemical shifts of all nuclei are dependent on the solvent used.[5]
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Instrument Frequency: Higher field strengths (e.g., 500 or 600 MHz) are advantageous as they increase signal dispersion, reducing peak overlap, which is particularly useful for resolving the complex multiplets of the phenyl group.
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Number of Scans: ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum is anticipated to show distinct signals corresponding to the phenyl, imidazole, and hydroxymethyl protons. The predicted chemical shifts (δ) are based on data from analogous structures.[6][7][8]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification & Key Insights |
| H2 (Imidazole) | ~7.8 - 8.2 | Singlet (s) | 1H | This proton is adjacent to two nitrogen atoms, leading to significant deshielding and a downfield shift. For 1-phenyl-1H-imidazole, this proton appears around 7.86 ppm.[7] |
| Phenyl Protons (H2', H3', H4', H5', H6') | ~7.2 - 7.6 | Multiplet (m) | 5H | These protons will appear as a complex multiplet. The ortho-protons (H2', H6') are typically the most deshielded due to the anisotropic effect of the imidazole ring. |
| H5 (Imidazole) | ~7.1 - 7.4 | Singlet (s) | 1H | This proton is expected to be upfield relative to H2. In similar 1,4-disubstituted imidazoles, this signal appears as a distinct singlet. |
| -CH₂- (Methylene) | ~4.5 - 4.7 | Singlet (s) | 2H | The electronegative oxygen atom and the aromatic imidazole ring deshield these protons, shifting them downfield. For (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the -CH₂- protons appear at 4.69 ppm.[7] |
| -OH (Hydroxyl) | Variable | Broad Singlet (br s) | 1H | The chemical shift of this proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. In DMSO-d₆, it often appears as a broader signal between 4.0 and 5.5 ppm. |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The predicted chemical shifts are based on established ranges for aromatic and heterocyclic carbons.[9][10]
| Carbon Assignment | Predicted δ (ppm) | Justification & Key Insights |
| C2 (Imidazole) | ~136 - 140 | This carbon is positioned between two nitrogen atoms, resulting in a significant downfield shift. In related 1-phenyl-1H-imidazoles, the C2 signal is often found in this region. |
| C4 (Imidazole) | ~138 - 142 | The attachment of the hydroxymethyl group and its position in the ring influence its chemical shift. It is expected to be a quaternary carbon with a relatively weak signal. |
| C1' (Phenyl) | ~135 - 138 | This is the ipso-carbon of the phenyl ring, directly attached to the imidazole nitrogen. Its chemical shift is characteristic of a substituted aromatic carbon. |
| Phenyl Carbons (C2'-C6') | ~120 - 130 | The five other phenyl carbons will resonate in the typical aromatic region. C4' (para) and C2'/C6' (ortho) will have distinct shifts from C3'/C5' (meta). |
| C5 (Imidazole) | ~118 - 122 | This carbon is typically the most upfield of the imidazole ring carbons, consistent with data from various substituted imidazoles.[3][11] |
| -CH₂- (Methylene) | ~55 - 60 | The direct attachment to an oxygen atom causes a strong deshielding effect, placing this aliphatic carbon signal significantly downfield. For example, the CH₂OH carbon in ethanol appears around 60 ppm.[9] |
Note on Tautomerism: For imidazoles with an N-H proton, tautomerism can be a significant factor, potentially leading to averaged signals or the presence of multiple species in solution.[2][8] However, in N1-substituted imidazoles like (1-Phenyl-1H-imidazol-4-yl)methanol, this tautomerism is blocked, simplifying the resulting spectra and allowing for more straightforward interpretation.
The Role of 2D NMR in Structural Verification
While 1D NMR provides fundamental information, 2D NMR techniques are invaluable for confirming assignments and providing a self-validating system of analysis.
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COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. While most signals in the target molecule are singlets, this technique would be crucial for resolving the overlapping signals within the phenyl multiplet, showing correlations between adjacent ortho, meta, and para protons.
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HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is essential for definitively linking each proton to the carbon it is directly attached to. It would unambiguously confirm the assignments for the H2/C2, H5/C5, and the methylene -CH₂- signals.
Conclusion
The NMR spectral analysis of (1-Phenyl-1H-imidazol-4-yl)methanol is a clear-cut process that relies on the fundamental principles of chemical shift, multiplicity, and integration. By leveraging predictive analysis based on a wealth of data from structurally similar compounds, a confident and accurate interpretation of its ¹H and ¹³C NMR spectra can be achieved. This detailed structural elucidation is a critical step for quality control in synthesis and serves as the analytical bedrock for its application in pharmaceutical research and development, enabling scientists to progress with confidence in the identity and purity of their molecular assets.
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